molecular formula C14H28Cl2N2 B13499689 (3aR,7aS)-2-[(piperidin-4-yl)methyl]-octahydro-1H-isoindole dihydrochloride

(3aR,7aS)-2-[(piperidin-4-yl)methyl]-octahydro-1H-isoindole dihydrochloride

Cat. No.: B13499689
M. Wt: 295.3 g/mol
InChI Key: ALJWCWVGTRWYCE-DUFSSLHGSA-N
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Description

(3aR,7aS)-2-[(piperidin-4-yl)methyl]-octahydro-1H-isoindole dihydrochloride is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidinyl group attached to an octahydro-isoindole framework. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,7aS)-2-[(piperidin-4-yl)methyl]-octahydro-1H-isoindole dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoindole Core: The initial step involves the construction of the isoindole core through a cyclization reaction. This can be achieved using a variety of cyclization agents under controlled conditions.

    Introduction of the Piperidinyl Group: The piperidinyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base to deprotonate the nucleophile and facilitate the substitution.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt. This step is crucial for enhancing the compound’s solubility and stability.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of automated systems also minimizes human error and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3aR,7aS)-2-[(piperidin-4-yl)methyl]-octahydro-1H-isoindole dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the piperidinyl group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted isoindoles.

Scientific Research Applications

(3aR,7aS)-2-[(piperidin-4-yl)methyl]-octahydro-1H-isoindole dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific receptors.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (3aR,7aS)-2-[(piperidin-4-yl)methyl]-octahydro-1H-isoindole dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidinyl group plays a crucial role in binding to these targets, leading to a cascade of biochemical events. These interactions can modulate various signaling pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (3aR,7aS)-2-[(piperidin-4-yl)methyl]-octahydro-1H-isoindole
  • (3aR,7aS)-2-[(piperidin-4-yl)methyl]-octahydro-1H-isoindole monohydrochloride

Uniqueness

The dihydrochloride form of (3aR,7aS)-2-[(piperidin-4-yl)methyl]-octahydro-1H-isoindole is unique due to its enhanced solubility and stability compared to its mono-hydrochloride counterpart. This makes it more suitable for various applications, particularly in biological and medicinal research.

Properties

Molecular Formula

C14H28Cl2N2

Molecular Weight

295.3 g/mol

IUPAC Name

(3aR,7aS)-2-(piperidin-4-ylmethyl)-1,3,3a,4,5,6,7,7a-octahydroisoindole;dihydrochloride

InChI

InChI=1S/C14H26N2.2ClH/c1-2-4-14-11-16(10-13(14)3-1)9-12-5-7-15-8-6-12;;/h12-15H,1-11H2;2*1H/t13-,14+;;

InChI Key

ALJWCWVGTRWYCE-DUFSSLHGSA-N

Isomeric SMILES

C1CC[C@H]2CN(C[C@H]2C1)CC3CCNCC3.Cl.Cl

Canonical SMILES

C1CCC2CN(CC2C1)CC3CCNCC3.Cl.Cl

Origin of Product

United States

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